5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide is a complex organic compound that features a furan ring, a pyrimidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of 4,6-dimethylpyrimidine-2-thiol, which is then reacted with a suitable furan derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to the formation of sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include signal transduction pathways, where the compound acts as an inhibitor or activator of specific proteins .
Comparison with Similar Compounds
Similar Compounds
4,6-dimethylpyrimidine-2-thiol: A precursor in the synthesis of the target compound.
5-phenyl-2H-tetrazol-2-yl derivatives:
Uniqueness
5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(pyridin-2-ylmethyl)furan-2-carboxamide is unique due to its combination of a furan ring, a pyrimidine ring, and a pyridine ring, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H18N4O2S |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-N-(pyridin-2-ylmethyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H18N4O2S/c1-12-9-13(2)22-18(21-12)25-11-15-6-7-16(24-15)17(23)20-10-14-5-3-4-8-19-14/h3-9H,10-11H2,1-2H3,(H,20,23) |
InChI Key |
IIXONKMOUFYDDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.